Ovatodiolide Demonstrates Superior Antiplatelet Aggregation Selectivity vs. Analog 4,5-Epoxovatodiolide
Ovatodiolide exhibits a distinct, selective antiplatelet aggregation profile compared to its close structural analog, 4,5-epoxovatodiolide. In a direct head-to-head assay, ovatodiolide (compound 7) showed selective inhibitory activity against platelet aggregation induced by collagen, whereas 4,5-epoxovatodiolide (compound 8) did not exhibit this selective effect, instead showing a different profile of inhibition against thrombin-induced aggregation [1].
| Evidence Dimension | Selective antiplatelet aggregation activity against collagen |
|---|---|
| Target Compound Data | Active (selective inhibition) |
| Comparator Or Baseline | 4,5-epoxovatodiolide (Compound 8) showed no selective activity against collagen |
| Quantified Difference | Qualitative difference in activity profile (selective vs. non-selective) |
| Conditions | In vitro antiplatelet aggregation assay using collagen as an inducer |
Why This Matters
For researchers studying thrombosis pathways, the unique selective profile of ovatodiolide against collagen-induced aggregation makes it a more suitable tool compound than 4,5-epoxovatodiolide, which would produce different and potentially confounding results.
- [1] Yu-Li Chen et al., 'Bioactive cembrane diterpenoids of Anisomeles indica', Journal of Natural Products, 2008, 71(7), pp. 1207-1212. DOI: 10.1021/np800147z. View Source
